An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid for Researchers and Drug Development Professionals
An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, a key building block in synthetic organic chemistry and drug discovery. The information is tailored for researchers, scientists, and professionals involved in drug development.
Core Properties
2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, also known as N-Boc-N-methylanthranilic acid, is a derivative of anthranilic acid where the amino group is protected by both a methyl and a tert-butoxycarbonyl (Boc) group. This dual modification offers unique steric and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules.
Physicochemical and Spectroscopic Data
| Identifier | Value |
| CAS Number | 141871-02-5 |
| Molecular Formula | C13H17NO4 |
| Molecular Weight | 251.28 g/mol |
| InChI Key | UXLICAHPTWWCII-UHFFFAOYSA-N |
| Canonical SMILES | CN(C1=CC=CC=C1C(=O)O)C(=O)OC(C)(C)C |
| Physical Property | Value | Source |
| Boiling Point | 367 °C at 760 mmHg | N/A |
| Density | 1.199 g/cm³ | N/A |
| Flash Point | 175.8 °C | N/A |
| Vapor Pressure | 4.94E-06 mmHg at 25°C | N/A |
| Storage Class | 11 - Combustible Solids |
| Spectroscopic Data | Predicted Characteristic Peaks |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.5 ppm), the N-methyl protons (singlet, ~3.2 ppm), aromatic protons (multiplets, ~7.0-8.0 ppm), and the carboxylic acid proton (broad singlet, >10 ppm). |
| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm), the Boc quaternary carbon (~80 ppm), the N-methyl carbon (~35 ppm), aromatic carbons (~120-140 ppm), the Boc carbonyl carbon (~155 ppm), and the carboxylic acid carbonyl carbon (~170 ppm).[1][2] |
| FT-IR | Characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), the urethane C=O stretch (~1710 cm⁻¹), the carboxylic acid C=O stretch (~1680 cm⁻¹), and aromatic C=C stretches (~1450-1600 cm⁻¹). |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the Boc group. |
Synthesis and Experimental Protocols
The synthesis of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid typically involves the N-Boc protection of 2-(methylamino)benzoic acid (N-methylanthranilic acid). While a specific detailed protocol for this exact transformation is not widely published, a general and reliable method can be adapted from standard procedures for the N-Boc protection of amines and amino acids.[3][4][5]
Experimental Protocol: N-Boc Protection of 2-(methylamino)benzoic acid
This protocol is a representative procedure based on established methods for N-tert-butoxycarbonylation.
Materials:
-
2-(methylamino)benzoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dioxane and water (or another suitable solvent system)
-
Ethyl acetate
-
5% aqueous citric acid solution or dilute HCl
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve 2-(methylamino)benzoic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[4]
-
To this stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) at room temperature.[4]
-
Stir the reaction mixture for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate to remove any unreacted Boc₂O and byproducts.[4]
-
Acidify the aqueous layer to a pH of approximately 3-4 with a 5% citric acid solution.[4]
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Logical Workflow for Synthesis:
Applications in Research and Drug Development
2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and peptide science. The Boc protecting group provides stability under a variety of reaction conditions and can be readily removed under mild acidic conditions, allowing for the selective unmasking of the secondary amine for further functionalization.[5][]
Role in Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is a cornerstone of solid-phase peptide synthesis (SPPS). While Fmoc chemistry is more prevalent today, Boc-based strategies are still advantageous for the synthesis of certain peptides. N-methylated amino acids, such as the one described here, are incorporated into peptide chains to introduce conformational constraints, increase metabolic stability, and enhance cell permeability.[7][8]
Building Block for Biologically Active Molecules
Anthranilic acid and its derivatives are recognized as privileged scaffolds in medicinal chemistry, frequently appearing in the structure of kinase inhibitors and other therapeutic agents.[9] The substitution pattern of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid makes it an attractive starting material for the synthesis of novel compounds targeting various signaling pathways implicated in diseases such as cancer.
Hypothetical Application in Kinase Inhibitor Synthesis:
Derivatives of this compound could potentially be used to synthesize inhibitors of protein kinases, which are key regulators of cellular processes. Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the enzyme. The carboxylic acid functionality of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid can be used to construct such heterocyclic systems, while the protected amino group allows for the later introduction of side chains to improve potency and selectivity.
Potential Signaling Pathway Involvement:
While there is no direct evidence linking 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid to specific signaling pathways, its potential application in the development of kinase inhibitors suggests that its derivatives could modulate pathways such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10]
Safety and Handling
2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Working in a well-ventilated area or under a fume hood.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
This technical guide provides a solid foundation for understanding the properties and potential applications of 2-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid. Its versatility as a protected amino acid building block ensures its continued relevance in the pursuit of novel therapeutics and other advanced materials.
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. mdpi.com [mdpi.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
